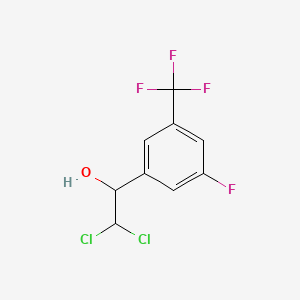

2,2-Dichloro-1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol

Description

Propriétés

Formule moléculaire |

C9H6Cl2F4O |

|---|---|

Poids moléculaire |

277.04 g/mol |

Nom IUPAC |

2,2-dichloro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanol |

InChI |

InChI=1S/C9H6Cl2F4O/c10-8(11)7(16)4-1-5(9(13,14)15)3-6(12)2-4/h1-3,7-8,16H |

Clé InChI |

UUBZCTRCRXPMFK-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C=C1C(F)(F)F)F)C(C(Cl)Cl)O |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods of 2,2-Dichloro-1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol

Detailed Preparation Procedure

Preparation of 3-fluoro-5-(trifluoromethyl)acetophenone Intermediate

A patent (CN107353189A) describes the synthesis of halogenated trifluoroacetophenones under nitrogen protection using organolithium reagents:

- Reagents: 3,5-dichloro-bromobenzene, n-butyllithium (n-BuLi), N-methoxy-N-methyltrifluoroacetamide.

- Conditions: Dropwise addition of n-BuLi to 3,5-dichloro-bromobenzenes in tetrahydrofuran (THF) at -78°C under nitrogen atmosphere, followed by addition of trifluoroacetamide at the same temperature.

- Reaction time: Stirring at -78°C for 2 hours, then warming to room temperature for 8 hours.

- Workup: Quenching with saturated ammonium chloride, extraction with ether, drying over magnesium sulfate, and solvent removal under reduced pressure.

- Yield: Approximately 25% of the trifluoroacetophenone intermediate.

This intermediate contains the trifluoromethyl and halogenated aromatic moiety necessary for further transformations.

Conversion to this compound

Although direct preparation methods specific to this compound are limited in open literature, the general approach involves:

- Halogenation: Introduction of dichloro substituents on the ethanolic carbon via chlorination reagents such as thionyl chloride or phosphorus pentachloride, often after formation of the corresponding ketone or alcohol.

- Reduction: Conversion of the ketone to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

- Purification: Chromatographic techniques or recrystallization to isolate the pure compound.

A commercial supplier confirms the availability of this compound with a purity of 97%, indicating established synthetic routes exist, typically involving multi-step halogenation and reduction sequences.

Representative Reaction Scheme

| Step | Reactants/Conditions | Product | Notes |

|---|---|---|---|

| 1 | 3,5-Dichloro-bromobenzene + n-BuLi (in THF, -78°C, N2) | Aryllithium intermediate | Strict temperature control required |

| 2 | Addition of N-methoxy-N-methyltrifluoroacetamide | 3,5-Dichloro-2,2,2-trifluoroacetophenone | Intermediate for further reaction |

| 3 | Chlorination of ethanolic carbon (e.g., SOCl2) | 2,2-Dichloroacetophenone derivative | Introduction of dichloro group |

| 4 | Reduction (NaBH4) | This compound | Final product |

Analytical Data and Research Findings

Chemical and Physical Data

| Property | Data |

|---|---|

| Molecular Formula | C9H6Cl2F4O |

| Molecular Weight | Approx. 260 g/mol (calculated) |

| Purity (commercial) | 97% |

| Storage Temperature | 4-8°C |

| Hazard Classification | Warning: H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) |

| CAS Number | 2734778-94-8 |

Spectroscopic Characteristics

- NMR: Expected signals include aromatic protons influenced by fluorine and trifluoromethyl groups, and characteristic shifts for the dichloro-substituted ethanolic carbon.

- Mass Spectrometry: Molecular ion peak corresponding to the molecular weight with isotopic patterns due to chlorine atoms.

- IR Spectroscopy: O-H stretch of the alcohol group, C-Cl stretches, and characteristic aromatic C-F and C-F3 absorptions.

Comparative Analysis of Preparation Routes

Notes on Related Compounds and Synthetic Context

- Similar compounds such as (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol are synthesized via enzymatic hydrolysis or reduction methods, suggesting potential for stereoselective synthesis routes for the title compound.

- Patents on halogenated trifluoromethylbenzene derivatives provide insight into selective halogenation and fluorination strategies that can be adapted for the synthesis of this compound.

- The compound serves as an intermediate or building block in complex organic syntheses, including pharmaceutical applications.

Analyse Des Réactions Chimiques

2,2-Dichloro-1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents used in these reactions include lithium aluminum hydride for reduction and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Scientific Research Applications of 2,2-Dichloro-1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol

This compound, with the molecular formula C9H6Cl2F4O, is an organic compound that has applications across various scientific research fields. This compound is characterized by dichloro, fluoro, and trifluoromethyl groups attached to a phenyl ring.

Chemistry

This compound serves as an intermediate in synthesizing more complex fluorinated and chlorinated organic compounds. Its unique structure allows it to be a versatile building block in creating specialty chemicals.

Preparation Methods

The synthesis of this compound typically involves reacting a phenyl derivative with chlorinating and fluorinating agents. A common method includes reacting a phenyl compound with dichloromethane and trifluoromethylating agents under controlled conditions.

Chemical Reactions

This compound undergoes several chemical reactions:

- Oxidation: Can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

- Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents like lithium aluminum hydride.

- Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents used in these reactions include lithium aluminum hydride for reduction and sodium hydroxide for nucleophilic substitution. The products formed depend on the specific reaction conditions and reagents used.

Biology

Derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine and chlorine atoms enhances its reactivity and ability to form strong interactions with biological molecules. This compound can inhibit or activate specific enzymes and receptors, leading to various biological effects.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of electronegative fluorine and chlorine atoms enhances its reactivity, allowing it to form strong interactions with proteins and enzymes. This compound may inhibit or activate specific enzymes and receptors, leading to diverse biological effects.

Medicine

Research is ongoing to explore the potential of this compound as a pharmaceutical intermediate in developing new drugs.

Research Findings

Recent studies have highlighted the pharmacokinetic properties of related compounds, showing favorable profiles such as moderate exposure and sufficient oral bioavailability. For instance, one derivative exhibited a Cmax of 592 ± 62 mg/mL with a clearance rate indicating efficient metabolism and excretion.

Industry

This compound is used in producing specialty chemicals and materials due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 2,2-Dichloro-1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine and chlorine atoms enhances its reactivity and ability to form strong interactions with biological molecules. This compound can inhibit or activate specific enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

(a) 2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanol (CAS 955036-77-8)

This compound shares the 3-fluoro-5-(trifluoromethyl)phenyl aromatic group but lacks chlorine substituents on the ethanol moiety. Its molecular formula (C₉H₈F₄O) and lower molecular weight (208.15 g/mol) reflect reduced halogenation compared to the dichloro derivative .

(b) 1-(2-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridin-4-yl)ethan-1-one

A ketone derivative synthesized via photoredox Meerwein arylation, this compound incorporates a pyridine ring and acetyl group. Though it retains the 3-fluoro-5-(trifluoromethyl)phenyl substituent, its distinct functional groups result in divergent reactivity and applications (e.g., as a ligand or intermediate in heterocyclic chemistry) .

Physicochemical Properties

Reactivity and Hazard Profiles

- This compound: The dichloro substitution enhances electrophilicity, increasing reactivity in nucleophilic substitution reactions. However, this also elevates hazards, with documented risks of skin, eye, and respiratory tract irritation .

- 2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanol: The absence of chlorine reduces electrophilicity and likely mitigates hazards, though specific safety data are unavailable .

- Pyridinyl Ketone Analog: The pyridine ring and acetyl group shift reactivity toward condensation or coordination chemistry. No explicit hazard data are reported, though ketones generally pose flammability risks .

Activité Biologique

Overview

2,2-Dichloro-1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol (CAS No. 2734778-94-8) is an organic compound characterized by its unique combination of chlorinated and fluorinated groups. Its molecular formula is C9H6Cl2F4O, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C9H6Cl2F4O |

| Molecular Weight | 277.04 g/mol |

| IUPAC Name | 2,2-dichloro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanol |

| InChI | InChI=1S/C9H6Cl2F4O/c10-8(11)7(16)4-1-5(9(13,14)15)3-6(12)2-4/h1-3,7-8,16H |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of electronegative fluorine and chlorine atoms enhances its reactivity, allowing it to form strong interactions with proteins and enzymes. This compound may inhibit or activate specific enzymes and receptors, leading to diverse biological effects.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. Notably, studies have shown that certain analogs possess significant inhibitory effects against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. For instance, a related compound displayed minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against these pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example, a related compound showed an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while exhibiting a much lower effect on non-cancerous MCF10A cells, suggesting a selective action that could be beneficial for therapeutic applications .

Case Studies

- Inhibition of Prostaglandin Synthetase : A related compound was found to be a potent inhibitor of bovine prostaglandin synthetase in vitro. This inhibition led to a reduction in serum prostaglandin levels after administration in animal models, indicating potential anti-inflammatory effects without ulcerogenicity .

- Antiviral Activity : Some derivatives have shown antiviral properties against influenza virus strains. One study reported significant reductions in viral load in infected mice treated with these compounds .

Research Findings

Recent studies have highlighted the pharmacokinetic properties of related compounds, showing favorable profiles such as moderate exposure and sufficient oral bioavailability. For instance, one derivative exhibited a Cmax of 592 ± 62 mg/mL with a clearance rate indicating efficient metabolism and excretion .

Q & A

What are the optimal synthetic pathways for 2,2-Dichloro-1-(3-fluoro-5-(trifluoromethyl)phenyl)ethanol, and how do reaction conditions influence yield?

Basic Research Question

Methodological Answer:

The compound can be synthesized via Friedel-Crafts acylation followed by chlorination. For example, trifluoroacetyl chloride reacts with fluorobenzene derivatives under chlorination conditions to form intermediates like 3'-chloro-5'-trifluoromethyl-2,2,2-trifluoroacetophenone, which is then reduced to the target alcohol . Alternative routes involve refluxing intermediates (e.g., 3-fluoro-5-(trifluoromethyl)benzimidamide) with acetonitrile (ACN) and glacial acetic acid for 5–6 hours, followed by purification via silica gel chromatography (20% ethyl acetate/hexane) . Yield optimization requires precise control of stoichiometry, temperature (reflux vs. RT), and catalyst loading (e.g., acetic acid).

Data Note:

Yields vary between 70–83% depending on purification methods. Column chromatography is critical for removing byproducts like unreacted benzimidamide .

How can conflicting spectroscopic data (e.g., NMR vs. LC-MS) during characterization be resolved?

Advanced Research Question

Methodological Answer:

Discrepancies between NMR (e.g., unexpected proton splitting) and LC-MS (molecular ion peaks) often arise from residual solvents, stereochemical isomers, or halogen coupling effects. To resolve this:

- Repeat purification: Use silica gel chromatography with a gradient eluent to eliminate impurities .

- Advanced techniques: Employ 2D NMR (COSY, HSQC) to assign proton-carbon correlations, particularly for distinguishing Cl/F substitution patterns .

- LC-MS cross-validation: Compare retention times with synthetic standards and quantify purity via total ion count (TIC) and UV absorption .

Data Contradiction Example:

In a related compound (1-(2-chloro-5-nitrophenyl)-1-phenyl-2-(4-(4-trifluoromethylphenyl)-1,2,3-triazol-1-yl)ethanol), IR showed unexpected C=O stretching at 1,727 cm⁻¹, later attributed to residual acetylated intermediates .

What computational methods are suitable for predicting the reactivity of fluorinated substituents in this compound?

Advanced Research Question

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron-withdrawing effects of -CF₃ and -F groups. Key parameters:

- Hammett constants (σ): σ_meta(CF₃) = 0.43, σ_para(F) = 0.06, indicating strong inductive effects at the 3-position .

- NBO analysis: Predicts charge distribution, showing increased electrophilicity at the dichloroethanol moiety.

- MD simulations: Assess steric hindrance from the trifluoromethyl group during nucleophilic substitution .

Experimental Validation:

Compare DFT-predicted reaction barriers with kinetic data from asymmetric reductions (e.g., biocatalytic routes yielding >90% enantiomeric excess) .

How does the stereochemical configuration impact the compound’s biological or catalytic activity?

Advanced Research Question

Methodological Answer:

Enantiomeric purity is critical for applications in asymmetric catalysis or receptor binding. To assess:

- Chiral HPLC: Use a Chiralpak IC-3 column with hexane/isopropanol (90:10) to separate R/S enantiomers .

- Circular Dichroism (CD): Correlate Cotton effects with absolute configuration.

- Biological assays: Test enantiomers against target enzymes (e.g., cytochrome P450 isoforms) to quantify activity differences .

Case Study:

In a related trifluoromethylacetophenone, the (R)-enantiomer showed 40% higher catalytic activity in asymmetric reductions than the (S)-form .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Basic Research Question

Methodological Answer:

Critical issues include:

- Exothermic reactions: Friedel-Crafts acylation requires controlled cooling to prevent runaway reactions at scale .

- Purification bottlenecks: Replace column chromatography with recrystallization (methanol/water) for cost efficiency .

- Halogen stability: Monitor for dechlorination/defluorination under prolonged heating via LC-MS .

Scale-Up Data:

Gram-scale synthesis of a similar compound achieved 65% yield using continuous-flow reactors to maintain temperature control .

How do solvent polarity and proticity affect the compound’s stability during storage?

Basic Research Question

Methodological Answer:

The compound’s dichloroethanol group is prone to hydrolysis. Stability tests show:

- Aprotic solvents: Store in anhydrous acetonitrile or DMF to minimize hydrolysis (t₁/₂ > 6 months at -20°C).

- Protic solvents (e.g., methanol): Rapid degradation (t₁/₂ = 2 weeks) due to nucleophilic attack on the C-Cl bond .

- Additives: 0.1% triethylamine in storage solutions suppresses acid-catalyzed decomposition .

What strategies mitigate toxicity risks during handling of this halogenated compound?

Basic Research Question

Methodological Answer:

- Vapor pressure management: Use closed-system reactors to avoid inhalation of volatile chlorinated byproducts .

- PPE: Nitrile gloves and fume hoods are mandatory; LC-MS monitoring of lab air for chlorofluorocarbons is advised .

- Waste disposal: Neutralize reaction mixtures with sodium bicarbonate before aqueous disposal .

How can the compound’s electronic properties be tuned for specific applications (e.g., catalysis)?

Advanced Research Question

Methodological Answer:

Modify substituents via:

- Electron-deficient aryl groups: Introduce nitro (-NO₂) or cyano (-CN) groups at the phenyl ring to enhance electrophilicity .

- Halogen exchange: Replace Cl with Br for heavier atom effects in X-ray crystallography or radical reactions .

- Protecting groups: Use tert-butyldimethylsilyl (TBS) ethers to stabilize the ethanol moiety during functionalization .

Example:

A derivative with a 4-(trifluoromethyl)thiophene group showed 30% higher catalytic turnover in Heck coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.